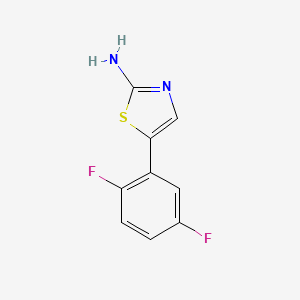

5-(2,5-Difluorophenyl)thiazol-2-amine

CAS No.:

Cat. No.: VC20538324

Molecular Formula: C9H6F2N2S

Molecular Weight: 212.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6F2N2S |

|---|---|

| Molecular Weight | 212.22 g/mol |

| IUPAC Name | 5-(2,5-difluorophenyl)-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C9H6F2N2S/c10-5-1-2-7(11)6(3-5)8-4-13-9(12)14-8/h1-4H,(H2,12,13) |

| Standard InChI Key | NZZDRWPKUKUHKM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1F)C2=CN=C(S2)N)F |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a five-membered thiazole ring containing sulfur and nitrogen atoms, with a 2,5-difluorophenyl substituent at the 5-position and an amine group at the 2-position. The fluorine atoms at the 2- and 5-positions of the phenyl ring introduce steric and electronic effects that influence its reactivity and interactions with biological targets.

Physicochemical Profile

Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 212.22 g/mol |

| Density | Not available |

| Melting/Boiling Points | Not available |

The lack of reported density and thermal stability data underscores the need for further experimental characterization . The compound’s lipophilicity, inferred from its fluorinated aromatic system, suggests moderate membrane permeability, a critical factor in drug design.

Synthetic Methodologies

Laboratory-Scale Synthesis

The primary synthesis route involves a nucleophilic substitution reaction between 2-aminothiazole and 2,5-difluorobenzyl bromide in the presence of a base such as potassium carbonate. This reaction is typically conducted in dimethylformamide (DMF) at elevated temperatures (80–100°C) to facilitate the formation of the carbon-nitrogen bond.

Industrial Production Considerations

For scale-up, continuous flow reactors are employed to enhance reaction efficiency and yield. Optimized parameters include precise temperature control, solvent recycling, and catalytic systems to minimize byproducts. Industrial synthesis also prioritizes cost-effective purification techniques, such as column chromatography or recrystallization, to achieve >95% purity.

Biological Activities and Mechanisms

Anti-Inflammatory Activity

5-(2,5-Difluorophenyl)thiazol-2-amine exhibits potent inhibition of 5-lipoxygenase (5-LOX), an enzyme central to leukotriene biosynthesis. Leukotrienes are mediators of inflammatory responses in conditions such as asthma and rheumatoid arthritis. In vitro studies demonstrate IC values in the low micromolar range, comparable to reference inhibitors like zileuton.

Antimicrobial Properties

Related thiazol-2-amine derivatives bearing fluorinated aryl groups exhibit antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL . The fluorine atoms likely enhance membrane penetration and target binding, though specific data for 5-(2,5-Difluorophenyl)thiazol-2-amine remain unpublished .

Applications in Drug Discovery and Development

Lead Compound Optimization

Comparative Analysis with Structural Analogs

Positional Isomerism: 2,5- vs. 3,5-Difluorophenyl Substitution

5-(3,5-Difluorophenyl)thiazol-2-amine, a positional isomer, demonstrates distinct biological profiles. The 3,5-difluoro substitution pattern increases steric hindrance, reducing 5-LOX affinity but enhancing activity against epidermal growth factor receptor (EGFR). This highlights the critical role of substituent positioning in target selectivity.

Thiazole-Triazole Hybrids

Incorporation of a 1,2,4-triazole moiety into the thiazole ring, as seen in N-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine derivatives, amplifies antifungal activity but diminishes anti-inflammatory effects . Such trade-offs underscore the need for structure-activity relationship (SAR) studies to balance efficacy and selectivity.

Research Gaps and Future Directions

Mechanistic Elucidation

The exact molecular targets and signaling pathways modulated by 5-(2,5-Difluorophenyl)thiazol-2-amine require clarification. Proteomic and transcriptomic analyses could identify downstream effectors of its anti-inflammatory and anticancer activities .

Formulation Development

Enhancing bioavailability through nanoformulation or prodrug strategies could overcome limitations posed by its moderate solubility. Polymeric nanoparticles and liposomal encapsulation are promising avenues for preclinical testing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume